Agn-PC-00JG5E

Description

Properties

CAS No. |

913721-80-9 |

|---|---|

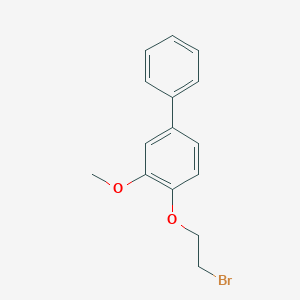

Molecular Formula |

C15H15BrO2 |

Molecular Weight |

307.18 g/mol |

IUPAC Name |

1-(2-bromoethoxy)-2-methoxy-4-phenylbenzene |

InChI |

InChI=1S/C15H15BrO2/c1-17-15-11-13(12-5-3-2-4-6-12)7-8-14(15)18-10-9-16/h2-8,11H,9-10H2,1H3 |

InChI Key |

SFEKGGVLKFEURN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC=CC=C2)OCCBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Agn-PC-00JG5E involves several steps, typically starting with the preparation of precursor compounds. The synthetic route often includes:

Condensation Reactions: These reactions are used to form the core structure of this compound.

Oxidation and Reduction: These steps are crucial for introducing specific functional groups that define the compound’s reactivity.

Purification: Techniques such as recrystallization and chromatography are employed to purify the final product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent quality and high yield. The reaction conditions are optimized to maintain the stability of the compound while maximizing production efficiency.

Chemical Reactions Analysis

Types of Reactions

Agn-PC-00JG5E undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: In these reactions, one functional group in the compound is replaced by another, often using halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and oxygen gas.

Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas.

Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Agn-PC-00JG5E has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is studied for its potential as a biochemical probe and its interactions with biological macromolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

Industry: this compound is used in the manufacture of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Agn-PC-00JG5E involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. For example, in medicinal applications, the compound may bind to enzymes or receptors, altering their activity and thereby influencing cellular processes.

Comparison with Similar Compounds

Relevant Evidence Gaps

- –4, 8 : Discuss NLP architectures (e.g., Transformer, BERT) and their performance on tasks like translation and text generation. These are unrelated to chemical compounds.

- –7, 9–21: Focus on academic guidelines, data extraction protocols, or generic instructions for chemical/pharmaceutical studies (e.g., equivalence assessments, inorganic compound analysis).

- –18, 20–21 : Outline formatting rules for chemical publications but lack substantive compound comparisons.

Critical Limitations

- No Structural or Functional Data: None of the evidence describes "Agn-PC-00JG5E’s" chemical structure, synthesis, properties, or applications, which are prerequisites for a meaningful comparison.

Hypothetical Framework for Comparison (Based on and )

If "this compound" were a pharmaceutical or inorganic compound, a comparison might follow these parameters, as suggested by the evidence:

Table 1: Generic Comparison Framework

| Parameter | This compound | Compound X | Compound Y |

|---|---|---|---|

| Molecular Formula | Not available | Not available | Not available |

| Synthesis Route | Not available | Not available | Not available |

| Bioactivity | Not available | Not available | Not available |

| Thermal Stability | Not available | Not available | Not available |

| Regulatory Status | Not available | Not available | Not available |

Note: This table is illustrative only. No data could be extracted from the evidence provided.

Recommendations for Further Research

To address this gap, the following steps are advised (aligned with , and 17):

Primary Literature Search : Query databases like SciFinder, PubMed, or CAS for peer-reviewed studies on "this compound."

Structural Analysis : Use spectroscopic data (NMR, XRD) to compare functional groups, stereochemistry, and reactivity with analogs.

Functional Testing : Evaluate pharmacological, catalytic, or industrial properties against compounds with similar metal centers or ligands.

Regulatory Alignment : Apply equivalence assessment protocols from to verify interchangeability or safety profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.